molecular formula C8H9N3O2 B6165989 5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione CAS No. 72185-72-9

5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6165989
CAS No.: 72185-72-9
M. Wt: 179.2
InChI Key:
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Description

5,6-Dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound features a fused pyrrole and pyrimidine ring system, which is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles with guanidine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters can help in achieving high purity and yield on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrrolopyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione has shown potential as a bioactive molecule. It can be used to study enzyme inhibition and protein interactions.

Medicine: This compound has been investigated for its therapeutic potential. It may serve as a lead compound in the development of new drugs for various diseases, including cancer and infectious diseases.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives can be developed into drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism by which 5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Pyrrolopyrimidines: These compounds share a similar fused pyrrole and pyrimidine ring system.

  • Indoles: Another class of heterocyclic compounds with biological activity.

  • Pyridopyrimidines: Compounds with a similar structure but different substitution patterns.

Uniqueness: 5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This compound's methyl groups at the 5 and 6 positions contribute to its distinct properties compared to other pyrrolopyrimidines.

Properties

CAS No.

72185-72-9

Molecular Formula

C8H9N3O2

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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